molecular formula C10H16N2O2S B1335441 4-amino-N-(sec-butyl)benzenesulfonamide CAS No. 59724-58-2

4-amino-N-(sec-butyl)benzenesulfonamide

Cat. No. B1335441
CAS RN: 59724-58-2
M. Wt: 228.31 g/mol
InChI Key: MHZQWYQBRRHREA-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(sec-butyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar sulfonamide derivatives and their potential applications in various fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest due to their potential applications. For instance, the paper titled "N,N'-Dibenzenesulfonylputrescine" discusses a compound with a straight-chain alkane core and benzenesulfonamide groups, which is useful in the synthesis of polyamine derivatives. This suggests that the synthesis of this compound would likely involve the introduction of a sec-butyl group to a 4-amino benzenesulfonamide core, potentially through a substitution reaction.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, as indicated by the centrosymmetric molecule with N—H···O intermolecular hydrogen bonds described in . These hydrogen bonds can link molecules into an infinite two-dimensional network, which could also be relevant for the molecular structure analysis of this compound, as it may form similar intermolecular interactions.

Chemical Reactions Analysis

Sulfonamide derivatives are known to participate in various chemical reactions, particularly as inhibitors of enzymes. For example, the paper "4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII" describes how these compounds can inhibit certain human carbonic anhydrase isozymes. This indicates that this compound could potentially act as an inhibitor for similar enzymes, depending on its specific structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely. The inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives on acrosin, as discussed in , suggests that these compounds can have significant biological activity. This implies that this compound may also exhibit unique physical and chemical properties that could influence its biological activity, such as solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Molecular Structure

  • 4-Amino-N-(sec-butyl)benzenesulfonamide is utilized in the synthesis of natural or unnatural polyamine derivatives. Its molecular structure includes a straight-chain alkane core and forms a two-dimensional network through N—H···O intermolecular hydrogen bonds (Linden & Bienz, 1999).

Photochemical Properties

  • This compound is relevant in the study of photodynamic therapy for cancer treatment, particularly in the synthesis of zinc phthalocyanine with high singlet oxygen quantum yield, useful as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis

  • It has been synthesized by reacting with various aldehydes and analyzed through techniques like IR, NMR, and mass spectral analysis, demonstrating its versatility in chemical synthesis (Naganagowda & Petsom, 2011).

Photolability Studies

  • The compound's photolability in acidic aqueous solutions has been explored, revealing multiple photoproducts and providing insights into its stability and reactivity under light exposure (Zhou & Moore, 1994).

Enzyme Inhibition and Antimetastatic Activity

  • Derivatives of this compound show potential as enzyme inhibitors and have demonstrated significant antimetastatic activity in breast cancer models, making them candidates for novel drug development (Pacchiano et al., 2011).

Spectroscopic Characterization and Antimicrobial Activity

  • The compound and its derivatives have been characterized using spectroscopic methods and evaluated for antimicrobial activity, contributing to the development of new pharmaceutical applications (Demircioğlu et al., 2018).

CDK2 Inhibitory Activity

  • In the context of cancer research, specific derivatives have shown to be effective CDK2 inhibitors, contributing to the understanding of cell cycle regulation and potential cancer therapies (Marchetti et al., 2010).

Crystal Structures and Chemical Transformations

  • The compound's crystal structures have been determined, aiding in the understanding of its chemical properties and potential for various chemical transformations (Chumakov et al., 2006).

DFT and SERS Studies

  • DFT studies and surface enhanced Raman scattering (SERS) analyses have been conducted on derivatives, providing insights into their reactivity properties and potential pharmaceutical applications (Mary et al., 2021).

Photochromic Properties

  • The compound has been used in the synthesis of photochromic materials, showing potential for applications in materials science (Ortyl et al., 2002).

Safety and Hazards

The safety information available indicates that 4-amino-N-(sec-butyl)benzenesulfonamide may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-amino-N-butan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZQWYQBRRHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405778
Record name 4-amino-N-(sec-butyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59724-58-2
Record name 4-amino-N-(sec-butyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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